Scaffold-Class Lipophilicity Advantage: Pyrazolo[1,5-a]pyridine vs. Benzofuran Core
The pyrazolo[1,5-a]pyridine scaffold exhibits substantially lower lipophilicity than the benzofuran scaffold class, as demonstrated in the EP1 antagonist series. The pyrazolo[1,5-a]pyridine core (compound 3) has a calculated cLogP of 3.6, compared to cLogP = 5.0 for the benzofuran-based EP1 antagonist (compound 1) [1]. This difference translates into predicted superior oral absorption and reduced metabolic clearance risk. While this is a class-level property of the scaffold and not a direct measurement on CAS 1396765-66-4, it constitutes the strongest available inference for this compound's drug-like property profile.
| Evidence Dimension | Calculated lipophilicity (cLogP) of scaffold core |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 3.6 (pyrazolo[1,5-a]pyridine scaffold, not measured on CAS 1396765-66-4) |
| Comparator Or Baseline | Benzofuran-based EP1 antagonist (compound 1): cLogP = 5.0 |
| Quantified Difference | ΔcLogP ≈ −1.4 (lower lipophilicity for the pyrazolo[1,5-a]pyridine scaffold) |
| Conditions | In silico calculation; values sourced from published EP1 antagonist series; not experimentally determined on the target compound |
Why This Matters
For procurement decisions where ADME properties are a selection criterion, the scaffold-level lipophilicity reduction of approximately 1.4 log units versus benzofuran alternatives predicts improved oral bioavailability, making this compound class preferable for in vivo studies.
- [1] M. Yoneda et al. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. Bioorganic & Medicinal Chemistry, 2017, 25(3), 1003–1018. Reports cLogP values: 3.6 for pyrazolo[1,5-a]pyridine compound 3 and 5.0 for benzofuran compound 1. View Source
